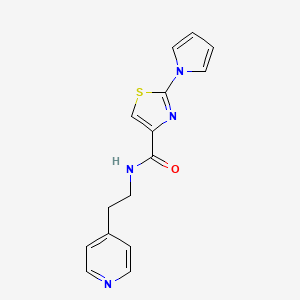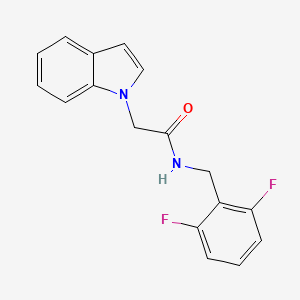![molecular formula C14H16F6N2 B2897970 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methylpiperazine CAS No. 1240574-18-8](/img/structure/B2897970.png)
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methylpiperazine” is a chemical compound. It contains a piperazine ring, which is a heterocyclic amine with two nitrogen atoms in a six-membered ring . The compound also contains a phenyl group substituted with two trifluoromethyl groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, compounds with the 3,5-bis(trifluoromethyl)phenyl motif have been synthesized by the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent formed the pyrazole aldehyde .Molecular Structure Analysis
The molecular structure of “1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methylpiperazine” would consist of a piperazine ring with a methyl group and a 3,5-bis(trifluoromethyl)phenylmethyl group attached to it . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The 3,5-bis(trifluoromethyl)phenyl motif is known to be used extensively in promoting organic transformations . It can activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Applications De Recherche Scientifique
Synthesis and Characterization
- Research has been focused on synthesizing novel compounds and characterizing their chemical and physical properties. For instance, the facile synthesis of novel derivatives and their evaluation as antimicrobial agents highlights the potential of using such compounds in developing new antimicrobial treatments (Al‐Azmi & Mahmoud, 2020). Similarly, the synthesis and tuberculostatic activity of certain derivatives underscore their potential in addressing tuberculosis, showcasing the versatility of these compounds in medical research (Foks et al., 2005).
Material Science Applications
- In materials science, the properties of certain derivatives have been studied for their potential in creating new materials with unique characteristics, such as photochromic reactions in single-crystalline phases, which could have implications for developing advanced optical materials (Irie et al., 2000).
Biological and Chemical Properties
- On the biological front, the study of endosomolytic polymers for their physicochemical and biological properties offers insights into the development of novel drug delivery systems (Ferruti et al., 2000). The investigation of protonation equilibria of Hoechst 33258 in aqueous solutions further exemplifies the importance of understanding the chemical behavior of these compounds in biological contexts (Ladinig et al., 2005).
Organic Chemistry Innovations
- In organic chemistry, the development of methods for the rapid and efficient synthesis of arylpiperazines under microwave irradiation demonstrates the ongoing efforts to optimize chemical synthesis processes, contributing to the broader field of chemical manufacturing (Jaisinghani & Khadilkar, 1997).
Orientations Futures
The future directions for research on “1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methylpiperazine” could include further studies on its synthesis, reactivity, and potential applications. Given the known reactivity of the 3,5-bis(trifluoromethyl)phenyl motif, it could be interesting to explore its use in various organic transformations . Additionally, studies could be conducted to investigate its potential biological activity.
Propriétés
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F6N2/c1-9-7-21-2-3-22(9)8-10-4-11(13(15,16)17)6-12(5-10)14(18,19)20/h4-6,9,21H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWLVBMZMPTXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2R,3S,4R,5R,6S)-6-[[(2S,3S,4R,5S,6S)-3,5-Dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-8-methoxybenzo[g]chromen-2-one](/img/structure/B2897888.png)
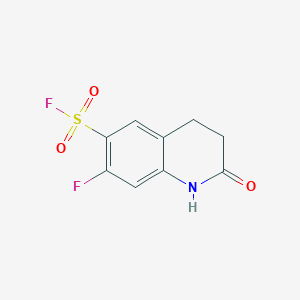
![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2897892.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2897893.png)
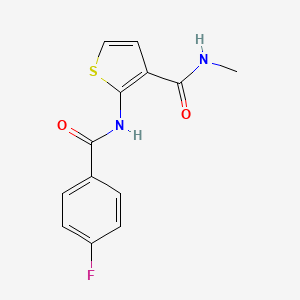
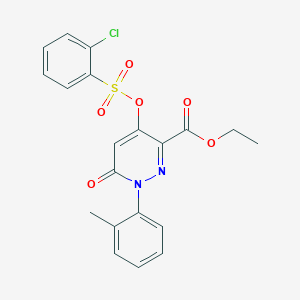
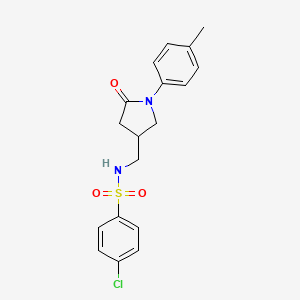
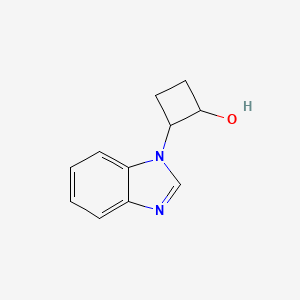
![8-(2-Methoxy-5-methylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydr oimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2897902.png)
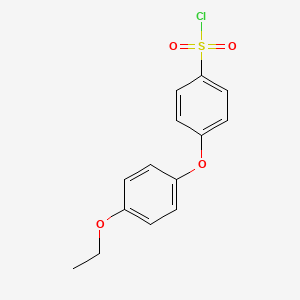
![2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid](/img/structure/B2897904.png)
![N-(4-methoxyphenyl)-2-(1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2897905.png)
